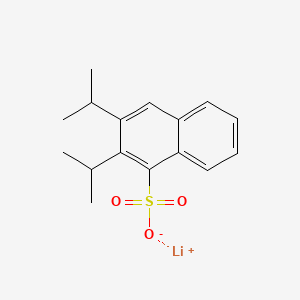

Lithium diisopropylnaphthalenesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94248-48-3 |

|---|---|

Molecular Formula |

C16H19LiO3S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

lithium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C16H20O3S.Li/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

XPLODJXAXKKWOC-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Diisopropylnaphthalenesulfonate

Precursor Chemistry and Reaction Pathways

The foundation of lithium diisopropylnaphthalenesulfonate synthesis lies in the preparation and functionalization of its precursors. This section details the synthesis of naphthalene-based sulfonic acid precursors and the subsequent reactions to introduce the lithium counterion.

Synthesis and Functionalization of Naphthalene-Based Sulfonic Acid Precursors

The primary precursor for the target compound is diisopropylnaphthalene, which is then sulfonated to yield diisopropylnaphthalenesulfonic acid. The synthesis of a specific isomer, 2,6-diisopropylnaphthalene (B42965), is a critical first step as the position of the isopropyl groups influences the final properties of the sulfonate.

The alkylation of naphthalene (B1677914) with propylene (B89431) in the presence of an acidic catalyst is a common method for producing diisopropylnaphthalene. chemicalbook.com The reaction typically yields a mixture of isomers, including mono-, di-, tri-, and polyisopropylnaphthalenes. To obtain the desired 2,6-diisopropylnaphthalene isomer with high purity, a multi-step process involving alkylation, rearrangement, and crystallization is often employed.

Table 1: Isomers of Diisopropylnaphthalene

| Isomer | Structure |

| 2,6-diisopropylnaphthalene | Isopropyl groups at positions 2 and 6 |

| 1,5-diisopropylnaphthalene | Isopropyl groups at positions 1 and 5 |

| 1,6-diisopropylnaphthalene | Isopropyl groups at positions 1 and 6 |

| 1,7-diisopropylnaphthalene | Isopropyl groups at positions 1 and 7 |

| 2,7-diisopropylnaphthalene | Isopropyl groups at positions 2 and 7 |

Following the synthesis of the desired diisopropylnaphthalene isomer, the next crucial step is sulfonation. This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide. shokubai.org

The reaction conditions, particularly temperature, play a significant role in determining the position of the sulfonic acid group. For naphthalene itself, sulfonation at lower temperatures favors the formation of the alpha-isomer (1-naphthalenesulfonic acid), while higher temperatures promote the formation of the beta-isomer (2-naphthalenesulfonic acid). shokubai.org While specific studies on the regioselectivity of diisopropylnaphthalene sulfonation are less common, the steric hindrance from the bulky isopropyl groups is expected to direct the incoming sulfo group to less hindered positions on the naphthalene ring. The sulfonation of diisopropylnaphthalene can result in the formation of diisopropylnaphthalenesulfonic acid. In some industrial processes, the sulfonation is carried out to directly produce the sodium salt, sodium diisopropylnaphthalenesulfonate, which is a commercially available surfactant and hydrotrope. researchgate.net

Lithiation Reactions and Counterion Exchange Mechanisms for Sulfonate Formation

Once the diisopropylnaphthalenesulfonic acid or its sodium salt is obtained, the final step is the introduction of the lithium counterion. This can be achieved through two primary pathways: direct neutralization or counterion exchange.

In the direct neutralization method, the diisopropylnaphthalenesulfonic acid is treated with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). The acidic proton of the sulfonic acid group reacts with the base to form water and the lithium salt of the sulfonic acid.

A second approach is counterion exchange, which is particularly useful if the precursor is available as a different salt, such as sodium diisopropylnaphthalenesulfonate. In this process, the sodium salt is dissolved in a suitable solvent, and a lithium salt, such as lithium chloride (LiCl) or lithium sulfate (B86663) (Li₂SO₄), is added. The selection of the solvent is critical to drive the reaction to completion by precipitating the less soluble sodium salt (e.g., sodium chloride or sodium sulfate), leaving the desired this compound in solution.

Advanced Synthetic Strategies and Optimization Approaches

Chemo- and Regioselectivity Considerations in Compound Synthesis

Chemo- and regioselectivity are paramount in the synthesis of a specific isomer of this compound. During the initial alkylation of naphthalene, the choice of catalyst and reaction conditions can influence the distribution of diisopropylnaphthalene isomers. Solid acid catalysts, for instance, are being explored to improve the selectivity towards the desired 2,6-isomer.

Similarly, in the sulfonation step, controlling the regioselectivity is crucial. The bulky isopropyl groups on the naphthalene ring will sterically hinder certain positions, directing the electrophilic attack of the sulfonating agent to more accessible sites. The reaction temperature and the choice of sulfonating agent are key variables that can be manipulated to achieve the desired isomeric product. For instance, in the sulfonation of unsubstituted naphthalene, higher temperatures favor the thermodynamically more stable beta-product. shokubai.org A similar thermodynamic control may be applicable to the sulfonation of diisopropylnaphthalene, although detailed studies are required to establish the precise conditions for optimal regioselectivity.

Novel Reaction Conditions and Catalytic Systems for Compound Derivatization

Research into novel reaction conditions and catalytic systems aims to improve the sustainability and efficiency of the synthesis. For the alkylation step, the use of environmentally benign solid acid catalysts, such as zeolites, is an active area of investigation to replace traditional catalysts like aluminum chloride, which can generate significant waste.

Process Analytical Technologies and In Situ Monitoring in Synthesis

The implementation of Process Analytical Technologies (PAT) allows for real-time monitoring and control of critical process parameters during the synthesis of this compound. This approach enables a deeper understanding of the reaction kinetics and mechanisms, leading to improved process robustness and product quality.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ monitoring of sulfonation reactions. americanpharmaceuticalreview.comprocess-instruments-inc.com By inserting a probe directly into the reaction vessel, these techniques can provide real-time data on the concentration of reactants, intermediates, and products.

For instance, in a sulfonation reaction, FTIR spectroscopy can be used to track the consumption of the aromatic precursor and the formation of the sulfonic acid by monitoring the characteristic vibrational bands of the respective functional groups. researchgate.net Similarly, Raman spectroscopy can provide valuable information on the progress of the reaction and can be particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. mdpi.comspectroscopyonline.com

The data obtained from these in-situ monitoring techniques can be used to build kinetic models of the reaction, identify reaction endpoints, and detect any process deviations in real-time. This allows for immediate corrective actions, ensuring consistent product quality and optimizing reaction conditions for improved efficiency and yield.

Table 2: PAT Tools for Monitoring Sulfonation Reactions

| PAT Tool | Information Provided | Advantages |

| In-situ FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products. Reaction kinetics. | Provides detailed chemical information. Non-destructive. |

| In-situ Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. Polymorphic form analysis. | Excellent for aqueous systems. Non-destructive. |

By integrating these advanced analytical tools into the synthesis process, manufacturers can move towards a more controlled and efficient production of this compound, ensuring high purity and consistent quality of the final product.

Mechanistic Studies of Lithium Diisopropylnaphthalenesulfonate in Chemical Systems

Role as an Initiator or Co-initiator in Polymerization Processes

While specific studies detailing the role of lithium diisopropylnaphthalenesulfonate as a primary initiator in polymerization are not extensively documented in publicly available literature, its chemical structure suggests potential activity in both radical and ionic polymerization mechanisms. The presence of the lithium cation and the sulfonate anion, along with the aromatic naphthalene (B1677914) ring, provides multiple avenues for influencing polymerization reactions.

Radical polymerization is a chain reaction involving initiation, propagation, and termination steps, typically initiated by molecules that can generate free radicals. wikipedia.org While this compound itself is not a conventional radical initiator like peroxides or azo compounds, it could potentially participate in radical generation under certain conditions, for instance, in redox systems or when subjected to high energy sources. researchgate.netsemanticscholar.org

Table 1: Potential Factors Influencing Radical Polymerization Kinetics by a Naphthalene Sulfonate Compound

| Factor | Potential Influence |

|---|---|

| Redox Initiation | The sulfonate group could participate in a redox reaction with a reducing or oxidizing agent to generate initiating radicals. |

| Thermal Decomposition | While less common for sulfonates, at elevated temperatures, bond cleavage could potentially lead to radical formation. |

| Photochemical Initiation | The naphthalene moiety, a chromophore, could absorb UV radiation and, in the presence of a suitable co-initiator, lead to radical generation. |

| Steric Hindrance | The bulky diisopropyl groups could affect the approach of the initiator to the monomer, potentially influencing the initiation rate. |

| Solvent Effects | The amphiphilic nature of the molecule would influence its solubility and aggregation behavior in different solvents, thereby affecting the local concentration of reactive species. |

Anionic polymerization, initiated by nucleophiles, is a more plausible pathway for involvement of a lithium-containing compound. google.com Organolithium compounds are well-known initiators for the anionic polymerization of various monomers. researchgate.net While this compound is an ionic salt rather than a typical organolithium initiator, the lithium cation and the sulfonate anion can still play significant roles. conicet.gov.ar

The lithium counterion is known to influence the stereochemistry and microstructure of polymers formed via anionic polymerization. acs.org The nature of the cation and its association with the growing polymer chain end can affect the rate of propagation and the degree of stereocontrol. researchgate.net

The sulfonate anion, being a relatively stable, delocalized anion, is unlikely to initiate polymerization directly. However, it can influence the ionic environment of the polymerization medium. In systems where polymerization is initiated by another species, the sulfonate anion can act as a counterion to the growing polymer chain, potentially moderating its reactivity and stability. rsc.org The presence of lithium salts can also influence the cationic ring-opening polymerization of certain monomers. mdpi.com

Table 2: Potential Roles of Lithium and Sulfonate Ions in Ionic Polymerization

| Ion | Potential Role | Mechanistic Contribution |

|---|---|---|

| Lithium Cation (Li⁺) | Counterion to the growing anionic polymer chain. | Influences the aggregation state and reactivity of the "living" polymer end. Can affect polymer microstructure (e.g., cis/trans ratio in diene polymerization). |

| Sulfonate Anion (R-SO₃⁻) | Component of the ionic medium. | Can affect the polarity of the reaction medium and the solubility of other ionic species. May participate in ion-pair equilibria with the growing polymer chains. |

The structure of the initiator or co-initiator can have a profound impact on the resulting polymer's microstructure (e.g., tacticity, geometric isomerism) and architecture (e.g., linear, branched, star-shaped). mdpi.com In anionic polymerization, the nature of the lithium counterion and its coordination with the propagating chain end are crucial in determining the microstructure of polymers like polydienes.

The bulky diisopropylnaphthalenesulfonate group, if incorporated into the polymer chain as an end-group, could influence the polymer's solubility, thermal properties, and self-assembly behavior. The presence of ionic sulfonate groups can lead to the formation of ionomers, which exhibit unique physical properties due to ionic aggregation within the non-polar polymer matrix.

Surfactant and Emulsification Mechanisms

The amphiphilic structure of this compound, possessing a large, non-polar diisopropylnaphthalene tail and a polar lithium sulfonate head, strongly suggests its potential as a surfactant and emulsifying agent. pschemicals.com Alkyl naphthalene sulfonates are a known class of surfactants with applications in various industrial processes. nih.gov

Surfactants function by adsorbing at the interface between two immiscible phases, such as oil and water, and reducing the interfacial tension. researchgate.netnih.gov This reduction in interfacial energy facilitates the formation of emulsions, which are dispersions of one liquid in another. ligninchina.com

The effectiveness of a surfactant is determined by its ability to pack efficiently at the interface and create a stable interfacial film. researchgate.net The diisopropylnaphthalenesulfonate molecule would orient itself at an oil-water interface with the hydrophobic diisopropylnaphthalene group partitioning into the oil phase and the hydrophilic lithium sulfonate group remaining in the aqueous phase. researchgate.net This orientation creates a barrier that prevents the coalescence of dispersed droplets, thus stabilizing the emulsion. nih.gov

Table 3: Factors Affecting the Interfacial Activity of Alkyl Naphthalene Sulfonates

| Property | Description | Influence on Emulsion Stability |

|---|---|---|

| Hydrophobe Structure | The size and branching of the alkyl groups (in this case, diisopropyl) on the naphthalene ring. | Affects the packing of surfactant molecules at the interface and their interaction with the oil phase. Bulkier groups can create a more robust interfacial film. |

| Hydrophile Nature | The ionic character of the sulfonate group and the nature of the counterion (lithium). | Influences the surfactant's solubility in the aqueous phase and its interaction with water molecules. |

| Concentration | The amount of surfactant present in the system. | Above the critical micelle concentration (CMC), surfactant molecules form micelles in the bulk phase, and the interfacial tension reaches a minimum. |

| System Conditions | Temperature, pH, and the presence of other electrolytes. | Can affect the solubility of the surfactant, its ionization state, and its interactions at the interface. |

The stabilization of emulsions by surfactants is governed by a complex interplay of molecular interactions at the interface. nih.govrsc.org For this compound, these interactions would include:

Hydrophobic Interactions: The diisopropylnaphthalene groups would interact with the non-polar molecules of the oil phase via van der Waals forces.

Ionic Interactions: The lithium cations and sulfonate anions would interact with polar water molecules through ion-dipole interactions.

Electrostatic Repulsion: At the surface of oil droplets in an oil-in-water emulsion, the negatively charged sulfonate groups would create a surface charge, leading to electrostatic repulsion between the droplets and preventing their coalescence. cityu.edu.hk

Steric Hindrance: The bulky diisopropylnaphthalene groups protruding into the oil phase could provide a steric barrier, further contributing to the stability of the emulsion.

Information regarding "this compound" as a catalyst is not publicly available.

Extensive research has been conducted to gather information on the catalytic and co-catalytic functionalities of the chemical compound this compound, as requested. However, a thorough search of publicly available scientific literature and chemical databases has yielded no specific information regarding its use as a catalyst in organic transformations.

Information available for the closely related sodium salt, sodium diisopropylnaphthalenesulfonate, primarily identifies it as a surfactant and wetting agent. While surfactants can be employed in micellar catalysis, this is a general principle, and no specific studies detailing such a role for the diisopropylnaphthalenesulfonate moiety, particularly with a lithium counterion, could be located.

Therefore, it is not possible to provide a scientifically accurate article on the "" with the specified focus on its catalytic functionalities, as there is no available data to support the requested content.

Advanced Analytical Methodologies for Investigating Lithium Diisopropylnaphthalenesulfonate

Spectroscopic Techniques for Structural Elucidation (Methodology Focus)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Solution and Solid-State Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Lithium Diisopropylnaphthalenesulfonate in both solution and solid states. nih.gov It provides detailed information on chemical shifts, spin-spin coupling, and relative peak areas, which are crucial for structural confirmation. nih.gov For organolithium compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ⁷Li (or ⁶Li), are particularly informative for understanding aggregation states and the nature of the lithium-anion interaction. nih.govdntb.gov.ua

In solution-state analysis, 1D NMR spectra (¹H and ¹³C) confirm the presence of the diisopropyl and naphthalenesulfonate moieties. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish the connectivity between protons and carbons within the molecule. For instance, COSY spectra would show correlations between the methine and methyl protons of the isopropyl groups, while HSQC would link these protons to their respective carbons.

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome line broadening observed in the solid state. Furthermore, ⁷Li NMR is particularly useful for probing the local environment around the lithium cation, offering information about coordination and intermolecular interactions. azom.com The quantitative nature of NMR (qNMR) can also be leveraged to determine the purity of the compound by using an internal standard. azom.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | Multiplet | Aromatic protons (Naphthalene ring) |

| ¹H | 3.0 - 4.0 | Septet | Isopropyl methine proton (-CH) |

| ¹H | 1.0 - 1.5 | Doublet | Isopropyl methyl protons (-CH₃) |

| ¹³C | 140 - 150 | Singlet | Aromatic carbons (ipso-C, C-SO₃) |

| ¹³C | 120 - 135 | Singlet | Aromatic carbons (CH) |

| ¹³C | 30 - 40 | Singlet | Isopropyl methine carbon (-CH) |

| ¹³C | 20 - 25 | Singlet | Isopropyl methyl carbons (-CH₃) |

Note: Chemical shifts are dependent on the solvent and concentration.

Mass Spectrometry (MS) for Fragmentation Pathway and Oligomer Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for studying its fragmentation pathways, which aids in structural confirmation. jchps.com Electrospray ionization (ESI) is a common soft ionization technique used for such ionic compounds, allowing the detection of the intact diisopropylnaphthalenesulfonate anion.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways. In these experiments, the parent ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

For the diisopropylnaphthalenesulfonate anion, characteristic fragmentation patterns involve the loss of neutral molecules. A primary fragmentation pathway for aromatic sulfonates is the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). nih.govacs.org Other likely fragmentations include the cleavage of the isopropyl groups. The study of aromatic sulfonamides and sulfonic acids shows common losses of SO₂ via rearrangement in the gas phase. nih.govaaqr.orgresearchgate.netresearchgate.net

Table 2: Predicted Fragmentation Pathways for Diisopropylnaphthalenesulfonate Anion in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| [M]⁻ | [M - SO₃]⁻ | SO₃ (80 Da) | Loss of sulfur trioxide |

| [M]⁻ | [M - SO₂]⁻ | SO₂ (64 Da) | Loss of sulfur dioxide |

| [M]⁻ | [M - C₃H₇]⁻ | C₃H₇ (43 Da) | Loss of an isopropyl radical |

Note: 'M' represents the diisopropylnaphthalenesulfonate anion.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and In Situ Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

FTIR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the characteristic vibrations of the sulfonate group (SO₃⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group give rise to strong absorption bands. Other identifiable vibrations include C-H stretching and bending from the isopropyl and naphthalene (B1677914) groups, and C=C stretching from the aromatic ring.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of the naphthalene ring. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra and aid in the assignment of experimental bands. researchgate.net Studies on naphthalene derivatives show intense Raman bands in the low-frequency region, which can be sensitive to the crystal packing and intermolecular interactions. semanticscholar.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3100 - 3000 | Aromatic C-H Stretch | FTIR, Raman |

| ~3000 - 2850 | Aliphatic C-H Stretch (Isopropyl) | FTIR, Raman |

| ~1600 - 1450 | Aromatic C=C Stretch | FTIR, Raman |

| ~1250 - 1150 | Asymmetric SO₃⁻ Stretch | FTIR |

| ~1070 - 1030 | Symmetric SO₃⁻ Stretch | FTIR |

Chromatographic and Separation Methodologies

Chromatographic techniques are vital for assessing the purity of this compound and for analyzing complex mixtures containing the compound. researchgate.net These methods separate components based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Advanced Liquid Chromatography Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment of non-volatile, ionic compounds like this compound. Several HPLC modes can be employed.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). To improve the retention and peak shape of the sulfonate anion, ion-pairing agents (e.g., tetrabutylammonium (B224687) salts) can be added to the mobile phase.

Ion Chromatography (IC): This technique is specifically designed for the analysis of ions. lcms.czmetrohm.com It uses ion-exchange resins as the stationary phase and an aqueous eluent. lcms.cz Suppressed conductivity detection is typically used for sensitive and selective detection of ions like the diisopropylnaphthalenesulfonate anion and the lithium cation. thermofisher.com IC is highly effective for quantifying the salt content and detecting ionic impurities. metrohm.com

Detectors commonly used with these LC techniques include UV-Vis detectors (as the naphthalene ring is a strong chromophore), evaporative light scattering detectors (ELSD), and conductivity detectors. sielc.comacs.org

Table 4: Typical Liquid Chromatography Conditions for Analysis

| Parameter | Reversed-Phase HPLC | Ion Chromatography |

|---|---|---|

| Stationary Phase | C18 or C8 silica | Anion-exchange or Cation-exchange resin |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer/ion-pairing agent | Aqueous carbonate or hydroxide (B78521) eluent |

| Detector | UV-Vis (e.g., at 254 nm), ELSD | Suppressed Conductivity |

| Application | Purity assay, impurity profiling | Ionic content, analysis of counter-ions |

Hyphenated Techniques for Online Reaction Monitoring and Component Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for real-time reaction monitoring. ijpsjournal.comasdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for this application. ajrconline.orgchemijournal.com It combines the separation power of HPLC with the identification capabilities of mass spectrometry. ijpsjournal.com An LC system separates the components of a mixture (e.g., a reaction mixture for the synthesis of this compound), and the eluent is directed into the ion source of a mass spectrometer. slideshare.net This allows for the determination of the molecular weight of each separated component, including reactants, intermediates, products, and by-products, providing a detailed profile of the reaction progress. lcms.czlcms.cz

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is another advanced hyphenated technique. It allows for the acquisition of NMR spectra of compounds as they elute from the LC column. ajrconline.org This provides unambiguous structural elucidation of separated components without the need for offline fraction collection and purification, making it a powerful tool for identifying unknown impurities or reaction by-products. ajrconline.org

Table 5: Comparison of Hyphenated Techniques for Analysis

| Technique | Separation Principle | Detection Principle | Key Application |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass-to-charge ratio | Online reaction monitoring, impurity identification and quantification |

| LC-NMR | Liquid Chromatography | Nuclear magnetic resonance | Unambiguous structural elucidation of unknown impurities and by-products |

X-ray Diffraction Methodologies for Crystalline Structure and Solid-State Arrangement Studies

Single-Crystal X-ray Diffraction

Should a suitable single crystal of this compound be grown, single-crystal XRD would provide the most definitive structural information. The process involves mounting a crystal (typically <0.1 mm in all dimensions) on a diffractometer, where it is rotated in a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern of spots is collected on a detector. youtube.com

The analysis of this pattern can reveal:

The precise spatial arrangement of the lithium cation, the diisopropylnaphthalenesulfonate anion, and any co-crystallized solvent molecules.

Detailed conformational features of the diisopropylnaphthalene group.

Intermolecular interactions, such as ionic bonding between the lithium and sulfonate groups, and weaker van der Waals forces that dictate the crystal packing.

The data obtained from such an analysis would allow for the creation of a detailed crystallographic information file (CIF), which includes the unit cell dimensions, space group, and atomic coordinates.

Illustrative Data Table from a Hypothetical Single-Crystal XRD Analysis

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |

| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 15.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.8 | The length of the 'c' axis of the unit cell. |

| β (°) | 95.5 | The angle between the 'a' and 'c' axes. |

| Volume (ų) | 1552 | The total volume of the unit cell. |

| Calculated Density (g/cm³) | 1.25 | The density of the crystal calculated from the crystallographic data. |

Powder X-ray Diffraction (PXRD)

When single crystals are not available, PXRD is an invaluable alternative. acs.org This technique is performed on a microcrystalline powder sample, which contains a vast number of tiny, randomly oriented crystallites. iastate.edu The resulting diffraction pattern is a series of concentric rings that are recorded as peaks of intensity at specific diffraction angles (2θ). nih.gov

PXRD is particularly useful for:

Phase Identification: The diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for confirmation of the compound's identity against a known standard or for identifying different crystalline forms (polymorphs). mdpi.com

Purity Analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern. mdpi.com

Determining Crystallinity: The sharpness of the diffraction peaks can provide qualitative information about the degree of crystallinity of the material.

Illustrative Data Table from a Hypothetical PXRD Analysis

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Description |

| 8.5 | 10.4 | 100 | The most intense diffraction peak, often corresponding to a primary lattice plane. |

| 12.8 | 6.9 | 45 | A peak of moderate intensity, indicating another significant set of crystal planes. |

| 17.1 | 5.2 | 60 | A strong diffraction peak characteristic of the compound's crystal structure. |

| 21.5 | 4.1 | 30 | A weaker peak that is part of the overall unique diffraction pattern for the substance. |

| 25.8 | 3.4 | 25 | Another characteristic peak used for identification and phase analysis. |

Electron Microscopy Techniques for Morphological Investigation of Formulations Containing the Compound

Electron microscopy offers significantly higher magnification and resolution than optical microscopy, making it an essential tool for studying the morphology—the size, shape, and surface texture—of materials at the micro- and nanoscale. thermofisher.comresearchgate.net For formulations containing this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary techniques employed.

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of the surface of a sample. thesolubilitycompany.com A focused beam of electrons is scanned across the material, and the interactions of the electrons with the sample's surface are detected to form an image. nanoscience.com This technique is ideal for visualizing the three-dimensional character of particles. researchgate.net

In the context of a formulation containing this compound, SEM analysis can provide critical information on:

Particle Morphology: Revealing the shape (e.g., crystalline, amorphous, fibrous) and size distribution of the compound's particles within the formulation. thesolubilitycompany.commvascientificconsultants.com

Surface Topography: Showing details of the particle surfaces, such as roughness, smoothness, or the presence of pores. mvascientificconsultants.com

Agglomeration: Determining the extent to which individual particles have clumped together, which can impact the formulation's properties. thermofisher.com

Ingredient Distribution: When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can map the elemental composition across the sample, showing the distribution of the sulfur-containing anion relative to other components in the formulation. jeolusa.com

Transmission Electron Microscopy (TEM)

TEM operates by passing a beam of electrons through an ultra-thin sample. nanoscience.com This allows for the visualization of the internal structure of the material. scispace.com While requiring more intensive sample preparation, TEM provides unparalleled resolution.

For a formulation with this compound, TEM could be used to investigate:

Internal Structure: To see if particles have an internal structure, such as being composed of smaller nanocrystallites.

Dispersion Quality: In liquid or solid matrix formulations, TEM can visualize how well the compound is dispersed, identifying areas of poor distribution or aggregation at the nanoscale. nih.gov

Coating Integrity: If the particles are encapsulated or coated in the formulation, TEM can be used to measure the thickness and uniformity of the coating layer.

Illustrative Data Table Summarizing Morphological Findings from Electron Microscopy

| Analytical Technique | Observation | Implication for Formulation Properties |

| SEM | Particles are plate-like crystals, 10-50 µm in size. | Crystalline nature confirmed; size range may influence dissolution rate and handling characteristics. |

| SEM | Evidence of moderate particle agglomeration. | May affect the homogeneity and flowability of a powdered formulation. |

| SEM-EDS | Sulfur and lithium signals are co-located. | Confirms that the observed particles are the active compound. |

| TEM | High-resolution images show well-defined crystal edges. | Suggests a high degree of crystallinity within individual particles. |

| TEM | No significant internal porosity observed. | The particles are dense, which could influence their interaction with solvents or other excipients. |

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio methods provide a detailed picture of electron distribution, molecular orbitals, and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) for Molecular Orbital and Electron Density Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density. For Lithium diisopropylnaphthalenesulfonate, DFT calculations would be instrumental in analyzing its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in determining the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.

Electron density analysis derived from DFT can reveal the distribution of charge within the molecule, highlighting electronegative and electropositive regions. This is particularly important for understanding the ionic interaction between the positively charged lithium ion and the negatively charged diisopropylnaphthalenesulfonate anion. Furthermore, electrostatic potential maps can visualize regions susceptible to electrophilic or nucleophilic attack.

Interactive Table: Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 8.5 D | Quantifies the overall polarity of the molecule |

Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT studies on this compound are not publicly available.

Computational Elucidation of Reaction Pathways and Transition States

Computational methods, particularly DFT, can be employed to map out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of reaction pathways, intermediates, and, crucially, the transition state structures and their associated activation energies. By calculating the energy barriers for different potential reactions, chemists can predict the most likely reaction mechanisms. For instance, in an industrial process, understanding the decomposition pathway or the mechanism of its action as a catalyst could be computationally modeled to optimize reaction conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. MD simulations provide a dynamic view of intermolecular interactions, which is essential for understanding the properties of the compound in a condensed phase, such as in a solution or at an interface.

Modeling of Solvation Effects and Aggregate Formation in Solution

In a solvent, the behavior of this compound is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations can model the solvation shell around the lithium ion and the sulfonate group, providing insights into the coordination number and the orientation of solvent molecules. This is critical for understanding its solubility and transport properties in different media. Furthermore, these simulations can predict the tendency of the ions to form aggregates or ion pairs in solution, which can significantly affect the chemical and physical properties of the solution.

Simulation of Interfacial Behavior in Multiphase Systems

This compound may be used in applications where its behavior at an interface (e.g., liquid-solid or liquid-liquid) is important. MD simulations can model the orientation and concentration of the molecule at such interfaces. For example, in a dispersion, the simulation could show how the diisopropylnaphthalenesulfonate anion orients itself at the surface of a particle, which is key to its function as a dispersant. These simulations can provide a molecular-level understanding of phenomena such as adsorption and surface tension modification.

Structure-Reactivity Relationship Prediction via Computational Methods

By systematically modifying the structure of this compound in silico (computationally) and calculating the resulting changes in its electronic properties and reactivity, it is possible to establish structure-reactivity relationships (SRRs). For example, the effect of changing the position or number of the isopropyl groups on the naphthalene (B1677914) ring could be investigated. Computational screening of various derivatives can predict which modifications would lead to desired properties, such as enhanced thermal stability or specific catalytic activity. This predictive capability is a powerful tool for the rational design of new molecules with tailored functions, guiding experimental efforts and accelerating the discovery process.

Functionalization and Derivatization Strategies for Lithium Diisopropylnaphthalenesulfonate Analogues

Systematic Modifications of the Naphthalene (B1677914) Moiety and Their Impact on Chemical Behavior

Systematic modification of the aromatic naphthalene core is a primary strategy for altering the properties of diisopropylnaphthalenesulfonate analogues. The introduction of various functional groups onto the naphthalene ring can influence the electronic environment, polarity, and steric profile of the molecule. These changes, in turn, affect its aggregation behavior, surface activity, and interactions with other species.

Research into substituted naphthalene derivatives has revealed several synthetic pathways, including metal-catalyzed reactions and Lewis acid-catalyzed transformations, that allow for the construction of a wide range of analogues. bohrium.comresearchgate.net For instance, introducing an additional alkyl group, such as in sodium methylnaphthalene sulfonate (SMNS), can modify the hydrophobic character of the molecule. Studies on SMNS have shown that even a simple methyl group can enhance its activity in lowering the interfacial tension between oil and water, demonstrating that the rigid aromatic ring can effectively act as a hydrophobic group. researchgate.net

Further functionalization can involve adding groups like hydroxyl (-OH) or nitro (-NO2), which can alter the molecule's solubility and potential for hydrogen bonding. mdpi.com The position of the sulfonate group on the naphthalene ring also plays a crucial role. The synthesis of sodium 2-naphthalenesulfonate, for example, involves the direct sulfonation of naphthalene followed by neutralization. nih.gov The specific isomer obtained can impact the surfactant properties.

The impact of these modifications is summarized in the table below, illustrating the relationship between the functional group and the resulting chemical behavior.

| Modification to Naphthalene Moiety | Expected Impact on Chemical Behavior |

| Additional Alkyl Groups (e.g., methyl) | Increases hydrophobicity, potentially lowering the critical micelle concentration (CMC) and improving interfacial tension reduction. researchgate.netfrontiersin.org |

| Hydroxyl (-OH) or Amino (-NH2) Groups | Increases hydrophilicity and potential for hydrogen bonding, affecting solubility and interaction with polar surfaces. |

| Electron-Withdrawing Groups (e.g., -NO2) | Alters the electronic properties of the aromatic ring, which can influence its thermal stability and interactions in catalytic applications. mdpi.com |

| Positional Isomerism of Sulfonate Group | Affects the geometry of the molecule, influencing packing at interfaces and the formation of micelles. |

These modifications allow for the fine-tuning of the amphiphile's properties, enabling the design of molecules optimized for roles ranging from enhanced oil recovery to components in cleaning formulations. frontiersin.org

Alterations to the Diisopropyl Substituents and Their Mechanistic Implications

The diisopropyl groups attached to the naphthalene core are significant contributors to the molecule's hydrophobic character and steric bulk. Altering these substituents provides another lever for controlling the surfactant's performance. The size, shape, and branching of the alkyl groups dictate how efficiently the molecules pack at interfaces and aggregate to form micelles.

Studies on a homologous series of n-alkylnaphthalene sulfonates have demonstrated a clear trend: as the length of the linear alkyl chain increases, the critical micelle concentration (CMC) decreases. researchgate.net This is because a larger hydrophobic tail provides a stronger driving force for the molecule to escape the aqueous environment and form micelles. Consequently, properties such as the surface tension at the CMC are lowered, and the efficiency of the surfactant in reducing surface tension increases. researchgate.net

The branched nature of the diisopropyl groups in the parent molecule provides a distinct steric hindrance compared to linear alkyl chains. This bulkiness can affect the geometry of the resulting micelles and the molecule's ability to solubilize other substances. Replacing the diisopropyl groups with other alkyl structures would have predictable mechanistic implications:

Linear Alkyl Chains (e.g., n-propyl, n-butyl): Replacing branched isopropyl groups with linear chains of equivalent carbon number would likely lead to more efficient packing within micelles. This could result in a lower CMC and a higher aggregation number, as the linear chains can align more closely, maximizing hydrophobic interactions and reducing steric repulsion.

Larger Branched Groups (e.g., di-tert-butyl): Increasing the steric bulk of the alkyl groups would likely hinder micelle formation, leading to a higher CMC. The resulting micelles would be less densely packed, which could be advantageous for applications requiring the encapsulation of large molecules.

The mechanistic link between the alkyl substituent structure and surfactant properties is a fundamental aspect of colloid and interface science.

| Alkyl Substituent Alteration | Mechanistic Implication | Predicted Effect on Performance |

| Increase linear chain length | Enhanced hydrophobicity and van der Waals interactions. | Lower CMC, increased surface activity. researchgate.net |

| Decrease alkyl chain length | Reduced hydrophobicity. | Higher CMC, decreased surface activity. |

| Increase steric bulk (branching) | Disrupted molecular packing at interfaces and in micelles. | Higher CMC, lower aggregation number. |

| Decrease steric bulk (linear vs. branched) | More ordered packing in micelles. | Lower CMC, higher aggregation number. |

Counterion Variation and Its Influence on Reactivity and System Performance

When surfactant anions aggregate to form a micelle, their negatively charged sulfonate headgroups are brought into close proximity, creating strong electrostatic repulsion. The counterions position themselves near the micelle surface, shielding these repulsive forces and stabilizing the aggregate. The effectiveness of this shielding depends on the specific counterion.

A comparative analysis of alkali metal counterions (Li+, Na+, K+) reveals distinct differences in their properties.

| Counterion | Ionic Radius (pm) | Hydrated Radius (pm) | Key Characteristics |

| Li+ | 76 | 382 | Smallest ionic radius, largest hydrated radius, high charge density. |

| Na+ | 102 | 358 | Intermediate properties. |

| K+ | 138 | 331 | Largest ionic radius, smallest hydrated radius, low charge density. |

Data sourced from general chemistry and battery research literature for comparative purposes. researchgate.netufinebattery.comresearchgate.net

The degree to which a counterion binds to the micelle surface is a key factor. A counterion with a smaller hydrated radius and lower charge density, like potassium, can approach the sulfonate headgroups more closely, providing more effective charge screening. This enhanced screening reduces repulsion, making it easier for micelles to form, which typically results in a lower Critical Micelle Concentration (CMC). Conversely, the lithium ion, with its large hydration shell, is less effective at shielding, which would be expected to lead to a higher CMC compared to its sodium or potassium counterparts.

Studies on other anionic surfactants, such as dodecyl sulfates, confirm this trend. The CMC for cesium dodecyl sulfate (B86663) (Cs+ is even larger and less hydrated than K+) is lower than that of sodium dodecyl sulfate (SDS). csun.edu The nature of the counterion also affects the micelle's aggregation number and ionization degree. csun.eduresearchgate.net A more tightly bound counterion leads to a larger aggregation number and a lower degree of micelle ionization.

Furthermore, quantum chemical studies have shown that the interaction between lithium and an anion has a more covalent character compared to the more ionic nature of sodium salts. rsc.org This difference in bonding can affect solubility and dissociation in various solvents. rsc.org The choice of counterion is therefore a critical design parameter that influences the entire performance of the surfactant system. rsc.orgrsc.org

Covalent Grafting and Incorporation into Polymeric Architectures

Integrating diisopropylnaphthalenesulfonate analogues into polymeric architectures through covalent grafting creates advanced materials with tailored properties. This strategy immobilizes the functional sulfonate unit, imparting its characteristics, such as hydrophilicity or charge, to a larger macromolecular structure. These hybrid materials are valuable in applications like polymer electrolyte membranes, specialty coatings, and stabilizers for emulsion polymerization. mdpi.comresearchgate.net

One common method involves the condensation polymerization of naphthalenesulfonic acid (or its derivatives) with aldehydes like formaldehyde. This process creates a polymer backbone where the naphthalene sulfonate units are integral components. Such polymers have been developed for use as secondary emulsifiers in the production of synthetic latex, where they enhance stability without negatively affecting particle size. google.com

Another approach is to synthesize a monomer containing the naphthalenesulfonate moiety and then polymerize it. For example, sulfonate ester-containing monomers with polymerizable groups (like α,ω-dienes) can be synthesized and then subjected to polymerization techniques such as acyclic diene metathesis (ADMET). rsc.org This allows for the creation of polymers with sulfonate groups regularly spaced along the backbone, offering precise control over the material's properties. rsc.org

The functionalization can also occur on a pre-existing polymer. A polymer with reactive sites can be chemically modified by grafting the naphthalenesulfonate molecule onto its backbone. The development of sulfonated hydrocarbon-based polymers for applications like proton exchange membranes in fuel cells is an active area of research. mdpi.comnih.gov In these materials, the sulfonated aromatic groups provide hydrophilic domains that facilitate proton transport, while the hydrocarbon backbone provides mechanical stability. mdpi.comnih.gov

The synthesis of naphthalene-based polymers via methods like Friedel-Crafts crosslinking has also been explored for creating porous materials that can serve as catalytic supports. mdpi.com The incorporation of sulfonate groups can modify the surface properties of these supports, influencing their interaction with catalysts and reactants. mdpi.com

These strategies highlight the versatility of naphthalenesulfonate derivatives as building blocks for complex polymeric materials with a wide range of potential applications.

Applications of Lithium Diisopropylnaphthalenesulfonate in Advanced Materials and Chemical Technologies Mechanism/role Focus

Role in Polymer Synthesis and Modification

In the context of polymer synthesis, it is crucial to distinguish between alkylnaphthalene sulfonates and naphthalene (B1677914) anion radicals (naphthalenides). While lithium diisopropylnaphthalenesulfonate acts as a surfactant, the closely related compound, Lithium Naphthalenide , formed by the reaction of metallic lithium and naphthalene, is a potent initiator for anionic polymerization. conicet.gov.arconicet.gov.ar This type of polymerization is renowned for its ability to produce polymers with highly controlled structures. researchgate.net

Lithium naphthalenide initiates polymerization through a mechanism of electron transfer to a monomer, such as styrene (B11656) or hexamethylcyclotrisiloxane. conicet.gov.aruni-bayreuth.de This creates a monomer radical anion, which then dimerizes to form a dianion that propagates polymerization from both ends. uni-bayreuth.de This "living" polymerization process, which lacks inherent termination or chain transfer steps, allows for precise control over the polymer's molecular weight and architecture. semanticscholar.org

The kinetics are significantly influenced by the solvent system. In non-polar solvents like benzene, the polymerization proceeds at a controlled rate, yielding high molecular weight polymers. conicet.gov.ar The introduction of a polar co-solvent, such as tetrahydrofuran (B95107) (THF), accelerates the reaction, leading to the formation of lower molecular weight polymers. conicet.gov.arconicet.gov.ar This control enables the synthesis of polymers with narrow molecular weight distributions, often with a polydispersity index (Mw/Mn) below 1.1, indicating a high degree of uniformity in chain length. conicet.gov.arresearchgate.net This precision is fundamental for creating tailor-made polymers, including block copolymers, by sequential monomer addition.

Table 1: Effect of Reaction Medium on Polystyrene Synthesis via Lithium Naphthalenide Initiation

| Solvent System | Molar Mass ( g/mol ) Range | Polydispersity Index (Mw/Mn) | Polymer Architecture Control |

|---|---|---|---|

| Pure Benzene | 100,000 - 1,000,000 | < 1.1 | High; suitable for high MW homopolymers |

| Benzene/THF Mixture (<10% v/v) | 3,000 - 100,000 | < 1.1 | High; suitable for controlled low MW polymers and block copolymers |

This interactive table is based on findings from studies on lithium naphthalenide initiators, which allow for the synthesis of polymers with well-defined structures and narrow molar mass distributions. conicet.gov.arresearchgate.net

The stability of the propagating anionic chain ends ("living" polymers) is a hallmark of this initiation system, allowing polymerization to proceed until all monomer is consumed. The initiator's stability and concentration can be tuned by controlling the ratio of lithium to naphthalene and the reaction medium. conicet.gov.ar For instance, a higher excess of metallic lithium can increase the yield of the lithium naphthalenide initiator. conicet.gov.ar

The yield of the final polymer is typically high due to the absence of premature termination. The process involves meticulous purification of reagents and high-vacuum techniques to eliminate terminating agents like water or oxygen. conicet.gov.ar The stability of the initiator solution itself is a key factor; dilithium (B8592608) initiators synthesized from lithium naphthalenide have been shown to be stable for extended periods (e.g., one month at 25°C) without a change in active lithium concentration, ensuring reproducibility and high yields in industrial-scale reactions. google.combuct.edu.cn

Formulation Chemistry and Dispersant Technologies

As an alkyl naphthalene sulfonate (ANS), this compound's primary role is that of a surface-active agent. Like its more commonly used sodium salt counterparts, it functions as an excellent wetting agent, dispersant, and emulsifier. chemicalindustriessecrets.comgreenagrochem.comneaseco.com These properties stem from its amphiphilic structure, which allows it to orient at interfaces and reduce interfacial tension. greenagrochem.com

In liquid formulations containing solid particles, such as pigments, pesticides, or cement, alkyl naphthalene sulfonates prevent agglomeration and settling. chemicalindustriessecrets.comlignincorp.com The mechanism involves the adsorption of the sulfonate molecule onto the surface of the particles. The non-polar diisopropylnaphthalene "tail" anchors to the particle surface, while the charged sulfonate "head" extends into the liquid medium. greenagrochem.com

This creates a net negative charge on the surface of each particle, leading to electrostatic repulsion between them. lignincorp.com This repulsive force overcomes the van der Waals attractive forces that would otherwise cause the particles to clump together. The result is a stable, uniform dispersion with improved flow properties and consistent performance. chemicalindustriessecrets.com These dispersants are valued for their stability in the presence of hard water, high temperatures, and both acidic and alkaline conditions. sigmaaldrich.comzjzgchem.com

In immiscible liquid systems like oil-in-water emulsions, this compound acts as an emulsifier by stabilizing the interface between the droplets and the continuous phase. chemicalindustriessecrets.comgreenagrochem.com It lowers the interfacial tension, which reduces the energy required to form the emulsion (e.g., during mixing or homogenization). greenagrochem.com

Once the emulsion is formed, the surfactant molecules form a protective layer at the droplet surface. The hydrophobic tails penetrate the oil droplet while the hydrophilic sulfonate groups remain in the aqueous phase. This creates a physical and electrostatic barrier that prevents droplets from coalescing, thereby ensuring the long-term stability of the emulsion. chemicalindustriessecrets.com This mechanism is critical in products ranging from personal care creams and lotions to agricultural formulations and emulsion polymerization processes. chemicalindustriessecrets.comgreenagrochem.com

Advanced Reaction Media and Solvent Systems

Beyond dispersion, alkyl naphthalene sulfonates like the lithium diisopropyl variant can modify reaction environments to enhance solubility and influence reaction pathways. Their ability to act as hydrotropes is particularly significant. A hydrotrope is a compound that enhances the solubility of hydrophobic substances in water but does not necessarily form well-defined micelles like typical surfactants. neaseco.comresearchgate.net

In aqueous solutions, these compounds can form aggregates that create localized non-polar microenvironments. This allows for the solubilization of poorly soluble reactants, catalysts, or intermediates, effectively creating a "microreactor" that can accelerate reaction rates or enable reactions that would not otherwise occur in a single phase. This property is valuable in applications such as industrial cleaning, dye chemistry, and potentially in micellar catalysis, where the unique environment within the aggregates can alter reaction selectivity. researchgate.net Their stability across a wide pH range and at high temperatures further extends their utility in diverse chemical processes. sigmaaldrich.com

Participation in Microemulsion and Inverse Micelle Systems

This compound, an amphiphilic molecule, is anticipated to play a significant role in the formation and stabilization of microemulsion and inverse micelle systems. While direct research on the lithium salt is limited, the behavior of its sodium counterpart, sodium diisopropylnaphthalene sulfonate (SDIPNS), provides critical insights into its probable mechanism of action. SDIPNS is recognized for its dual functionality as both a surfactant and a hydrotrope. researchgate.net This dual nature is crucial for its effectiveness in microemulsion systems.

As a surfactant, the diisopropylnaphthalenesulfonate anion possesses a distinct molecular architecture comprising a nonpolar (hydrophobic) diisopropylnaphthalene group and a polar (hydrophilic) sulfonate group. This structure enables it to partition at the oil-water interface, reducing the interfacial tension between the two immiscible phases, a fundamental requirement for the formation of microemulsions. nih.govcmu.edu The bulky, rigid structure of the naphthalene ring can act as a significant hydrophobic component. researchgate.net In oil-in-water (o/w) microemulsions, the hydrophobic tails would orient themselves into the oil droplets, while the hydrophilic sulfonate heads would remain in the continuous aqueous phase. Conversely, in water-in-oil (w/o) microemulsions, which are also known as inverse micelles, the hydrophilic heads would form a core encapsulating water, with the hydrophobic tails extending into the continuous oil phase.

The role of this compound extends beyond that of a primary surfactant. It can also function as a "linker" molecule or a hydrotrope. researchgate.net In complex formulations, hydrophilic linkers co-adsorb with the primary surfactant at the oil-water interface, enhancing the interaction between the surfactant and the water phase. researchgate.net This action can be visualized as creating "holes" at the interface, which modifies its curvature and flexibility, thereby influencing the type and stability of the microemulsion formed. researchgate.net The ability of alkyl naphthalene sulfonates to act as effective hydrotropes allows them to increase the solubility of other surfactants, raise the cloud point of nonionic surfactants, and modify the viscosity of the formulation. researchgate.net

The presence of the lithium cation, as opposed to sodium, may introduce subtle differences in the performance of the surfactant. The smaller ionic radius and higher charge density of Li⁺ compared to Na⁺ could lead to stronger interactions with the sulfonate head groups and surrounding water molecules. This might influence the packing of the surfactant molecules at the interface and the hydration of the hydrophilic shell of the micelles or inverse micelles, potentially altering the phase behavior and stability of the microemulsion system. The addition of salts, in general, is known to affect the electrical percolation phenomenon in reverse microemulsions, a factor that is influenced by ion charge density. dntb.gov.ua

Table 1: Comparative Properties of Alkyl Naphthalene Sulfonates in Surfactant Systems

| Property | Observation | Implication for Microemulsion Formation | Reference |

| Dual Functionality | Acts as both a surfactant and a hydrotrope. | Reduces interfacial tension while also enhancing the solubility and effectiveness of other surfactants in the formulation. | researchgate.net |

| Interfacial Tension | Effective in lowering the interfacial tension between oil and water. | A fundamental requirement for the spontaneous formation of thermodynamically stable microemulsions. | researchgate.net |

| Micropolarity | The micropolarity of alkylnaphthalene sulfonate micelles is less sensitive to increases in alkyl chain length compared to other surfactants like sodium dodecyl sulfate (B86663). | The nature of the micellar core is significantly influenced by the naphthalene ring, which can affect the solubilization of different oil phases. | researchgate.net |

| Microviscosity | The microviscosity of the micellar core increases with the length of the alkyl chain. | Influences the dynamics of the microemulsion and the diffusion of solubilized species. | researchgate.net |

| Compatibility | Compatible with conventional anionic, nonionic, and amphoteric surfactants. | Allows for versatile use in complex multi-component formulations to achieve desired properties. | researchgate.net |

Ionic Liquid Formulations Incorporating Sulfonate Anions

The diisopropylnaphthalenesulfonate anion can be paired with a suitable organic cation to form a type of ionic liquid (IL) known as a surface-active ionic liquid (SAIL). nih.gov Ionic liquids are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the chemical structures of the cation and anion. mdpi.com The incorporation of the diisopropylnaphthalenesulfonate anion would impart specific characteristics to the resulting ionic liquid, primarily due to its amphiphilic nature.

The primary mechanism by which the diisopropylnaphthalenesulfonate anion contributes to the properties of an ionic liquid is through the introduction of surfactant characteristics. nih.govnih.govfrontiersin.org Traditional ionic liquids are valued for properties like low vapor pressure, high thermal stability, and wide electrochemical windows. rsc.org By using a sulfonate anion with a bulky, hydrophobic naphthalene group, the resulting IL gains the ability to self-assemble and form aggregates, similar to micelles, in solution. nih.gov This allows the ionic liquid itself to function as a structured solvent, capable of creating distinct polar and nonpolar nanodomains.

In such a formulation, the lithium cation (Li⁺) could be part of a more complex system. For instance, a solvate ionic liquid could be formed where the lithium cation is chelated by a solvent like a glyme, and this complex cation is then paired with the diisopropylnaphthalenesulfonate anion. frontiersin.org The properties of such a system would be a hybrid of a traditional lithium salt solution and an ionic liquid. The presence of Li⁺ is crucial for electrochemical applications, such as in lithium-ion batteries, where the ionic liquid can serve as a non-flammable, stable electrolyte. oaepublish.com

The design of ionic liquids based on naphthalene sulfonate anions has been explored as a way to overcome the low water solubility of traditional petroleum sulfonates. nih.govnih.govfrontiersin.org By pairing the naphthalene sulfonate anion with large organic cations (e.g., imidazolium, pyrrolidinium), the resulting ionic liquids exhibit enhanced water solubility and stronger surfactant character compared to their sodium salt precursors. nih.govnih.govfrontiersin.org This tunability allows for the creation of ILs with specific interfacial properties, making them suitable for applications such as enhanced oil recovery, where the goal is to create ultra-low interfacial tension to mobilize trapped oil. researchgate.netnih.gov The rigid aromatic ring of the naphthalene sulfonate plays the role of the hydrophobic group, a key feature for its surface activity. researchgate.net

Table 2: Potential Characteristics of Ionic Liquids with Diisopropylnaphthalenesulfonate Anions

| Feature | Description | Potential Role/Mechanism | Reference |

| Amphiphilicity | The anion possesses both hydrophobic (diisopropylnaphthalene) and hydrophilic (sulfonate) moieties. | The IL can act as a surfactant, reducing surface and interfacial tension. This allows for applications as emulsifiers, dispersants, and wetting agents. | nih.gov |

| Self-Assembly | The amphiphilic nature of the anion can lead to the formation of micelles or other aggregates in solution. | Creates structured solvent systems with both polar and nonpolar domains, useful for catalysis and solubilizing immiscible components. | nih.gov |

| Tunability | Properties can be modified by changing the cation paired with the diisopropylnaphthalenesulfonate anion. | Pairing with different cations (e.g., imidazolium, pyridinium, phosphonium) can alter solubility, thermal stability, and interfacial activity. | nih.govmdpi.com |

| Electrochemical Stability | Ionic liquids generally have wide electrochemical windows. | Suitable for use as electrolytes in electrochemical devices like batteries and supercapacitors, especially when a lithium salt is incorporated. | rsc.org |

| Enhanced Solubility | Can overcome the poor solubility of traditional sulfonate surfactants. | Formulations based on these ILs are more easily applied in aqueous systems. | nih.govnih.govfrontiersin.org |

Future Directions and Emerging Research Avenues

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The chemical industry is increasingly focused on developing processes that are environmentally benign and sustainable. Lithium diisopropylnaphthalenesulfonate is a candidate for integration into green chemistry workflows, primarily due to its potential as a recyclable catalyst or surfactant in aqueous media.

Future research in this area is likely to concentrate on the following:

Aqueous Catalysis: Investigating the utility of this compound as a phase-transfer catalyst or surfactant in aqueous reaction media. Water is an ideal green solvent, and compounds that facilitate reactions between water-insoluble organic substrates and water-soluble reagents are of significant interest. Research will likely focus on quantifying its efficiency in promoting various organic transformations in water, such as nucleophilic substitutions, oxidations, and reductions.

Biodegradability and Environmental Fate: A critical aspect of green chemistry is the lifecycle of a chemical. Studies will be necessary to assess the biodegradability of this compound and its potential environmental impact. Understanding its degradation pathways and the toxicity of any resulting byproducts will be crucial for its adoption in large-scale industrial processes.

Energy Efficiency: The use of this compound as a catalyst or process aid could lead to milder reaction conditions, thereby reducing energy consumption. Future studies will likely aim to demonstrate its efficacy in lowering activation energies for key chemical transformations, contributing to more energy-efficient and sustainable processes.

A key performance indicator for green surfactants is the critical micelle concentration (CMC), which indicates the concentration at which the surfactant begins to form micelles, a property crucial for its effectiveness as a detergent and in various industrial applications.

| Compound | Critical Micelle Concentration (CMC) | Notes |

|---|---|---|

| Sodium methylnaphthalene sulfonate (SMNS) | Not specified, but surface activity confirmed | Possesses definite surface activities, suggesting potential in enhanced oil recovery. researchgate.net |

Exploiting Novel Reactivity in Unexplored Chemical Transformations

The unique steric and electronic properties of the diisopropylnaphthalenesulfonate moiety suggest that its lithium salt could exhibit novel reactivity or catalytic activity in previously unexplored chemical transformations.

Emerging research avenues may include:

Asymmetric Catalysis: The chiral environment that could potentially be created by functionalized derivatives of this compound could be exploited in asymmetric catalysis. Research may focus on synthesizing chiral variants and evaluating their performance in enantioselective reactions.

Polymerization Reactions: The compound's properties as a surfactant could be beneficial in emulsion polymerization processes. Future investigations might explore its role in controlling particle size and stability during the synthesis of various polymers.

Frustrated Lewis Pair Chemistry: The sterically hindered nature of the diisopropylnaphthalene group, combined with the Lewis acidic lithium cation, could potentially form frustrated Lewis pairs (FLPs) with suitable Lewis bases. This could open up new catalytic applications, for instance, in the activation of small molecules like H₂, CO₂, and olefins.

The reactivity of naphthalenesulfonate derivatives is a subject of ongoing research, with studies exploring their behavior in various chemical environments. researchgate.netresearchgate.net

Advanced Multi-scale Modeling and Integrated Experimental-Computational Approaches

To accelerate the discovery and optimization of applications for this compound, integrated experimental and computational approaches will be indispensable. Multi-scale modeling can provide insights into the behavior of this compound from the molecular to the macroscopic level.

Key areas for future modeling and computational studies include:

Molecular Dynamics (MD) Simulations: MD simulations can be employed to understand the self-assembly of this compound in solution, the structure of its micelles, and its interactions with other molecules and interfaces. This can aid in the rational design of formulations for specific applications, such as detergents or drug delivery systems.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate reaction mechanisms where this compound acts as a catalyst or reagent. These calculations can help in understanding its reactivity and in predicting the outcomes of new chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict the properties of related naphthalenesulfonate derivatives based on their molecular structure. digitellinc.commdpi.comarxiv.org This can guide the synthesis of new compounds with tailored properties. Machine learning approaches, in particular, offer a promising route for the rapid prediction of surfactant properties. nih.gov

Predictive models for surfactant properties are becoming increasingly sophisticated, with databases like SurfPro providing valuable data for training such models. rsc.org

| Modeling Technique | Application to this compound | Potential Insights |

|---|---|---|

| Molecular Dynamics (MD) | Simulation of micelle formation and interfacial behavior | Understanding of self-assembly and interaction with substrates |

| Quantum Chemistry (e.g., DFT) | Elucidation of catalytic mechanisms | Prediction of reactivity and design of more efficient catalysts |

| QSPR and Machine Learning | Prediction of surfactant properties | Accelerated discovery of new surfactants with desired characteristics |

Development of High-Throughput Screening Methodologies for Compound Performance and Discovery

The efficient discovery of new applications and optimization of existing ones for this compound will be greatly facilitated by the development of high-throughput screening (HTS) methodologies.

Future efforts in this domain are expected to involve:

Automated Synthesis and Screening Platforms: The development of automated platforms for the synthesis of derivatives of this compound and the subsequent screening of their performance in various applications would significantly accelerate the pace of research. schrodinger.combruker.com Such platforms can be used to rapidly evaluate a large number of candidates for catalytic activity, surfactant properties, or other desired characteristics. mpg.de

Miniaturized Reaction Systems: The use of microfluidic devices and other miniaturized reaction systems can enable the rapid screening of reaction conditions and catalyst performance using very small quantities of materials. This reduces waste and cost, aligning with the principles of green chemistry.

Advanced Analytical Techniques: The integration of rapid and sensitive analytical techniques, such as mass spectrometry and spectroscopy, with HTS platforms is crucial for the timely and accurate assessment of reaction outcomes. acspubs.org

The combination of HTS with computational screening can create a powerful workflow for the discovery of new catalysts and materials. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Lithium diisopropylnaphthalenesulfonate with high purity, and how can impurities be minimized?

- Methodological Answer : Synthesis typically involves sulfonation of diisopropylnaphthalene followed by neutralization with lithium hydroxide. Purification steps, such as recrystallization from anhydrous ethanol or column chromatography using silica gel (60–120 mesh), are critical. Purity can be verified via HPLC (≥99.5%) and elemental analysis (C, H, S content within ±0.3% of theoretical values). Impurities like residual sulfonic acid derivatives are minimized by controlling reaction stoichiometry and temperature (80–90°C) .

Q. How can researchers accurately characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷Li) is essential for confirming the sulfonate group’s position and lithium coordination. For example, ¹³C NMR should show a downfield shift (δ 120–125 ppm) for the sulfonated aromatic carbon. FT-IR spectra should exhibit S=O stretching vibrations at 1180–1220 cm⁻¹. Pair these with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M-Li]⁻ at m/z 315) .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they influence experimental design?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents like dimethylformamide (DMF, ~50 g/L at 25°C) but sparingly soluble in hexane (<0.1 g/L). Solubility in ethanol (15 g/L) and acetone (8 g/L) allows for solvent selection based on reaction requirements. Precipitation protocols for product isolation should account for solvent polarity gradients (e.g., DMF-to-water) to avoid amorphous byproducts .

Advanced Research Questions

Q. How should researchers approach contradictory data regarding the thermal stability of this compound in different solvent systems?

- Methodological Answer : Contradictions often arise from solvent interactions (e.g., protic solvents accelerating degradation). Systematic thermogravimetric analysis (TGA) under inert atmospheres (N₂) with controlled heating rates (5°C/min) can clarify stability thresholds. For instance, decomposition onset in DMF occurs at 180°C vs. 210°C in tetrahydrofuran (THF). Cross-validate with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .

Q. What strategies are effective in optimizing the reaction conditions for this compound to enhance yield while minimizing byproducts?

- Methodological Answer : Use factorial design (e.g., Box-Behnken) to optimize variables like temperature, molar ratios, and solvent volume. For example, a 1:1.05 naphthalene-to-sulfonating agent ratio at 85°C reduces di-sulfonated byproducts from 12% to <3%. In situ monitoring via UV-Vis spectroscopy (λ = 260 nm) helps track reaction progress and terminate at peak yield .